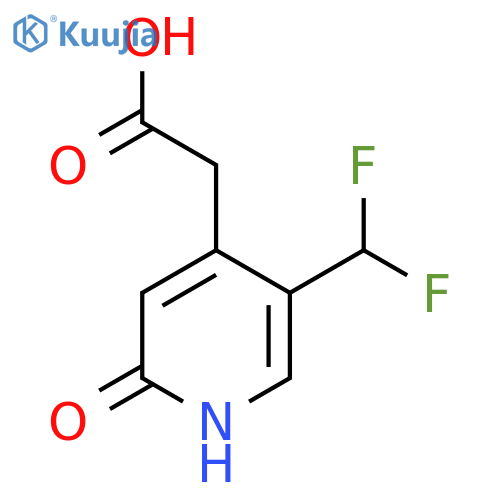Cas no 1805321-71-4 (5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid)

1805321-71-4 structure
商品名:5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid
CAS番号:1805321-71-4
MF:C8H7F2NO3
メガワット:203.142889261246
CID:4800396
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid
-
- インチ: 1S/C8H7F2NO3/c9-8(10)5-3-11-6(12)1-4(5)2-7(13)14/h1,3,8H,2H2,(H,11,12)(H,13,14)
- InChIKey: VQFJWSRUVIVSSQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C=C1CC(=O)O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 334
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): -0.6
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003613-500mg |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A024003613-1g |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
| Alichem | A024003613-250mg |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805321-71-4 | 97% | 250mg |
$734.40 | 2022-04-01 |
5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1805321-71-4 (5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
